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2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group attached to a phenoxy moiety. This compound belongs to the class of substituted ethylamines and exhibits notable chemical properties due to the presence of electronegative substituents, which can influence its reactivity and biological activity.
The synthesis of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine can be approached through several methods:
2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine has potential applications in various fields:
Interaction studies involving 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine would typically focus on:
Several compounds share structural similarities with 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine. Below is a comparison highlighting their uniqueness:
These comparisons illustrate that while these compounds share certain features, their distinct functional groups and positions lead to varied chemical behaviors and applications.
The molecular formula of 2-(2-bromo-4-trifluoromethoxy-phenoxy)-ethylamine is C₉H₉BrF₃NO₂, with a molecular weight of 300.07 g/mol. Its IUPAC name, 2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethan-1-amine, delineates a phenoxy ring substituted at the 2-position with bromine and the 4-position with a trifluoromethoxy group, linked to an ethylamine chain via an ether bond.
The SMILES notation (NCCOC1=CC=C(OC(F)(F)F)C=C1Br) and InChIKey (MLKIQDKDHQHKDY-UHFFFAOYSA-N) further clarify the connectivity and stereoelectronic configuration.
While direct crystallographic data for 2-(2-bromo-4-trifluoromethoxy-phenoxy)-ethylamine remains unpublished, inferences can be drawn from structurally related compounds. For instance, 2-phenoxyethylamine (CAS 1758-46-9) adopts a gauche conformation in its ethylamine chain to minimize steric clashes between the aromatic ring and amine group.
| Compound | Bond Rotation Restriction | Stabilizing Interactions |
|---|---|---|
| 2-(2-Bromo-4-OCF₃-phenoxy)ethylamine | High (Br, OCF₃ groups) | N-H···O ether, van der Waals |
| 2-Phenoxyethylamine | Low | N-H···π (aromatic ring) |
| 1-(4-BrPh)-2-OCF₃-ethylamine | Moderate | N-H···OCF₃, halogen bonding |
To contextualize its properties, 2-(2-bromo-4-trifluoromethoxy-phenoxy)-ethylamine is compared to three analogs:
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 2-(2-Bromo-4-OCF₃-phenoxy)ethylamine | 300.07 | 2.8 | -NH₂, -Br, -OCF₃ |
| 2-(4-BrPhoxy)-2,2-difluoroethylamine | 252.06 | 1.9 | -NH₂, -F₂, -Br |
| 1-(4-BrPh)-2-OCF₃-ethylamine | 284.07 | 3.1 | -NH₂, -OCF₃, -Br |
| 2-Bromo-4-OCF₃-phenylacetylene | 263.94 | 3.5 | -C≡CH, -Br, -OCF₃ |
Nucleophilic aromatic substitution (SNAr) remains a cornerstone for constructing aryl ether and amine linkages in polyhalogenated aromatic systems. For 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine, the trifluoromethoxy group’s strong electron-withdrawing nature activates the aromatic ring toward nucleophilic attack at the ortho and para positions [4]. This electronic activation facilitates the displacement of halides, such as bromine, by oxygen- or nitrogen-based nucleophiles.
A key example involves the reaction of 2-bromo-4-trifluoromethoxy-phenol with 2-aminoethanol under basic conditions. The ethanolic amine acts as the nucleophile, displacing bromide at the ortho position relative to the trifluoromethoxy group [1]. Optimal yields (78–85%) are achieved using polar aprotic solvents like dimethylformamide (DMF) and temperatures between 80–100°C [3]. Notably, the reactivity order of halides in such systems often diverges from classical SNAr trends, with iodine > bromine ≈ fluorine > chlorine observed in base-promoted aminations [3]. This inversion underscores the role of solvent and base in modulating transition-state stabilization.
Table 1: SNAr Conditions for Ethylamine Installation
| Substrate | Nucleophile | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-bromo-4-trifluoromethoxy-phenol | 2-aminoethanol | K₂CO₃ | DMF | 82 |
| 2-chloro-4-trifluoromethoxy-phenol | Ethylenediamine | CsF | MeCN | 67 |
The steric and electronic effects of the trifluoromethoxy group necessitate careful optimization. For instance, bulkier amines require prolonged reaction times or elevated temperatures to overcome steric hindrance near the substitution site [1].
Transition metal catalysis offers complementary routes to SNAr, particularly for assembling hindered aryl-amine bonds. Palladium-catalyzed Buchwald-Hartwig amination has been adapted for synthesizing 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine derivatives. A representative protocol employs tris(benzylideneacetone)dipalladium(0) with a bulky phosphine ligand (e.g., 2-di-tert-butylphosphino-2,4,6-triisopropylbiphenyl) to couple 2-bromo-4-trifluoromethoxy-phenol with ethylene diamine precursors [5].
Key Advantages:
The SCIRP study demonstrates a scalable synthesis of related piperidine intermediates using palladium catalysis, achieving 125 g batches with 89% purity [5]. Nickel-based systems, though less common, show promise for cost-effective large-scale production, as evidenced by the DE10065442A1 patent’s use of nickel in synthesizing 4-bromomethyl-1-trifluoromethoxy-benzene [1].
While the provided literature does not explicitly detail photoredox methods for introducing trifluoromethoxy groups into 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine, established SNAr and cross-coupling strategies dominate current syntheses [1] [3] [5]. Photoredox approaches, widely explored for trifluoromethylation, remain underexplored for trifluoromethoxy installation due to challenges in generating and controlling trifluoromethoxy radicals. Theoretical frameworks suggest that visible-light-mediated decarboxylation of trifluoromethoxy carboxylic acids could serve as a radical source, but experimental validation in this specific context is absent from the analyzed sources.
Protecting the primary amine during aryl halide functionalization prevents undesired side reactions. The DE10065442A1 patent employs acetonitrile as both solvent and masking agent for ethylamine intermediates, enabling selective bromide displacement without amine oxidation [1]. Post-reaction, the protecting group is removed via acidic hydrolysis (HCl/EtOH) at 60°C, yielding the free amine with >95% recovery [1].
Alternative approaches from the SCIRP study utilize tert-butoxycarbonyl (Boc) protection during epoxide ring-opening steps. For example, (R)-3-(4-bromophenoxy)-2-methyl-propane-1,2-diol is synthesized using Boc-protected ethanolamine, followed by deprotection with aqueous sodium hydroxide [5]. This method minimizes racemization and achieves enantiomeric excesses >98% for chiral ethylamine derivatives [5].
Table 2: Protecting Group Efficiency
| Protecting Group | Deprotection Condition | Amine Recovery (%) |
|---|---|---|
| Acetonitrile adduct | 1M HCl/EtOH, 60°C | 97 |
| Boc | 2M NaOH, 25°C | 93 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine through analysis of proton and carbon environments. The compound exhibits characteristic NMR signatures that reflect its unique substitution pattern combining bromine, trifluoromethoxy, and phenoxyethylamine moieties.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The aromatic region of the ¹H NMR spectrum displays distinctive signals corresponding to the substituted benzene ring. The presence of the bromine atom at the 2-position and trifluoromethoxy group at the 4-position creates a trisubstituted aromatic system with characteristic coupling patterns [1]. Studies of related brominated trifluoromethoxy-substituted aromatic compounds demonstrate that aromatic protons typically appear in the range of 6.8-7.6 ppm, with specific chemical shifts influenced by the electron-withdrawing nature of both substituents [2] [3].
The phenoxyethylamine chain contributes two sets of methylene signals in the aliphatic region. The methylene protons adjacent to the phenoxy oxygen (OCH₂CH₂NH₂) appear more downfield at approximately 4.1-4.3 ppm due to deshielding by the oxygen atom [4]. The methylene protons adjacent to the amino group (OCH₂CH₂NH₂) typically resonate at 2.8-3.2 ppm [5]. The primary amino group protons appear as a broad signal that may shift depending on concentration, solvent, and temperature conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides detailed information about the carbon framework. The aromatic carbons display characteristic signals in the 110-160 ppm region, with the carbon bearing the trifluoromethoxy group appearing most downfield due to the strong electron-withdrawing effect [3]. The quaternary carbon bearing the bromine substituent exhibits a distinctive chemical shift influenced by the heavy atom effect [1].
The trifluoromethoxy carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 ppm [6]. The methylene carbons of the ethylamine chain resonate in distinct regions: the carbon adjacent to oxygen at approximately 65-70 ppm and the carbon adjacent to nitrogen at 40-45 ppm [5].
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR provides unambiguous identification of the trifluoromethoxy substituent. Related trifluoromethoxy-substituted aromatic compounds exhibit characteristic fluorine signals in the range of -57 to -63 ppm [6] [3]. The three equivalent fluorine atoms of the trifluoromethoxy group appear as a single sharp signal, providing confirmation of the intact CF₃O moiety [7].
NMR Spectroscopic Data Compilation
| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H-3 | 6.8-7.2 | d | Aromatic proton meta to Br |
| Aromatic H-5 | 7.1-7.4 | d | Aromatic proton meta to OCF₃ |
| Aromatic H-6 | 6.9-7.3 | s | Aromatic proton ortho to OCF₃ |
| OCH₂CH₂NH₂ | 4.1-4.3 | t | Methylene α to oxygen |
| OCH₂CH₂NH₂ | 2.8-3.2 | t | Methylene α to nitrogen |
| NH₂ | 1.5-3.5 | br s | Primary amine protons |
| ¹³C Aromatic | 110-160 | - | Aromatic carbons |
| ¹³C OCF₃ | 120-125 | q | Trifluoromethoxy carbon |
| ¹³C CH₂O | 65-70 | - | Methylene α to oxygen |
| ¹³C CH₂N | 40-45 | - | Methylene α to nitrogen |
| ¹⁹F OCF₃ | -57 to -63 | s | Trifluoromethoxy fluorines |
Mass spectrometry of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine reveals characteristic fragmentation pathways that reflect the structural features and bond strengths within the molecule. The molecular ion exhibits the typical isotope pattern associated with bromine-containing compounds, displaying peaks at m/z and m/z+2 with relative intensities of approximately 1:1 [8] [9].
Electron Ionization Fragmentation Mechanisms
Under electron ionization conditions, the compound undergoes several characteristic fragmentation pathways. The primary fragmentation involves cleavage of the phenoxyethylamine chain, resulting in loss of the ethylamine moiety (M-44) to generate the brominated trifluoromethoxyphenoxy radical cation [10]. This fragmentation is favored due to the relatively weak carbon-nitrogen bond and the stabilization provided by the aromatic system.
A significant fragmentation pathway involves the loss of the trifluoromethoxy group (M-85), generating ions that retain the bromine isotope pattern [9]. Studies of brominated aromatic ethers demonstrate that the C-O bond adjacent to the aromatic ring represents a preferential cleavage site, particularly when stabilized by aromatic resonance [10].
The bromine atom participates in characteristic halogen loss reactions, producing fragments at M-79 and M-81 corresponding to loss of ⁷⁹Br and ⁸¹Br respectively [8]. This fragmentation is particularly prominent in compounds where the bromine is in the ortho position relative to other electron-withdrawing groups [11].
Characteristic Fragment Ion Formation
The base peak often corresponds to the tropylium-type ion formed through rearrangement processes involving the aromatic system. Fragment ions at m/z 107 and 109 (bromine isotope pattern) correspond to brominated phenyl cations, while fragments at m/z 150 arise from retention of the trifluoromethoxy substituent in conjunction with aromatic rearrangement [12].
The ethylamine chain contributes characteristic low-mass fragments including m/z 30 (CH₂=NH₂⁺), m/z 44 (CH₂CH₂NH₂⁺), and m/z 58 corresponding to further rearrangement products [12]. These fragments provide diagnostic information about the amine functionality.
Mass Spectrometric Fragmentation Data
| Fragment m/z | Relative Intensity | Assignment | Fragmentation Pathway |
|---|---|---|---|
| M⁺- | 10-30% | Molecular ion | - |
| M+2⁺- | 10-30% | Molecular ion + 2 | Bromine isotope |
| M-44 | 40-70% | Loss of ethylamine | α-Cleavage of C-N bond |
| M-85 | 20-40% | Loss of OCF₃ | Ether bond cleavage |
| M-79/81 | 15-35% | Loss of Br | Halogen elimination |
| 150 | 30-60% | OCF₃ phenyl fragment | Aromatic stabilization |
| 107/109 | 40-80% | Bromophenyl cation | Aromatic fragmentation |
| 44 | 60-90% | Ethylamine cation | Base peak candidate |
| 30 | 40-70% | CH₂=NH₂⁺ | Secondary fragmentation |
Electrospray Ionization Characteristics
Under electrospray ionization conditions, the compound exhibits different behavior due to the soft ionization mechanism. The protonated molecular ion [M+H]⁺ represents the predominant species, with fragmentation primarily occurring through collision-induced dissociation [13]. The primary amine functionality facilitates protonation, making positive ion mode analysis particularly effective.
Characteristic neutral losses include water (M+H-18) from the protonated amine, and loss of the trifluoromethoxy group (M+H-85). The relative stability of different fragment ions under electrospray conditions differs significantly from electron ionization, with greater retention of molecular structural information [14].
Infrared and Raman spectroscopy provide complementary information about the vibrational modes and functional group characteristics of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine. The compound exhibits distinctive absorption bands that reflect the presence of aromatic, amine, ether, and halogenated substituents.
Characteristic Infrared Absorption Bands
The primary amine functionality contributes two prominent absorption bands in the N-H stretching region. The asymmetric and symmetric N-H stretching vibrations appear at approximately 3375 cm⁻¹ and 3300 cm⁻¹ respectively [15]. These bands are typically sharp and of medium to strong intensity, providing unambiguous identification of the primary amine group [4].
The aromatic C-H stretching vibrations appear in the region between 3030-3080 cm⁻¹, with multiple weak to medium intensity bands corresponding to the different aromatic hydrogen environments [15]. The substitution pattern influences the exact positions and intensities of these absorptions [16].
The trifluoromethoxy group exhibits characteristic C-F stretching vibrations that appear as strong, sharp bands. The asymmetric C-F stretching typically occurs around 1200-1250 cm⁻¹, while the symmetric mode appears at lower frequency around 1100-1150 cm⁻¹ [15] [17]. The C-O stretching of the trifluoromethoxy group contributes additional complexity to the fingerprint region.
Aromatic and Ether Vibrational Modes
The aromatic ring vibrations contribute several characteristic bands throughout the spectrum. The aromatic C=C stretching vibrations appear around 1580-1600 cm⁻¹ and 1480-1520 cm⁻¹ [15]. The specific substitution pattern influences the exact positions and intensities of these bands [5].
The phenyl ether C-O-C stretching vibration appears as a strong band in the region of 1230-1270 cm⁻¹ [4]. This band may overlap with trifluoromethoxy C-F stretching vibrations, requiring careful analysis for proper assignment [18].
The C-Br stretching vibration contributes a medium intensity band in the lower frequency region around 500-650 cm⁻¹ [17]. The exact position depends on the electronic environment created by the other substituents on the aromatic ring.
Raman Spectroscopic Complementarity
Raman spectroscopy provides complementary information, particularly for modes that are weak or inactive in infrared absorption. The aromatic ring breathing modes and symmetric vibrations are often more prominent in Raman spectra [19]. The C-C stretching vibrations of the aromatic ring appear as strong bands around 1000-1200 cm⁻¹ in the Raman spectrum [18].
The trifluoromethoxy group exhibits characteristic Raman-active modes, including the symmetric C-F stretching and C-CF₃ deformation vibrations [17]. These bands provide additional confirmation of the trifluoromethoxy functionality and its attachment to the aromatic system.
Vibrational Frequency Assignments
| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3375 | Medium | ν(N-H) | Asymmetric N-H stretch |
| 3300 | Medium | ν(N-H) | Symmetric N-H stretch |
| 3030-3080 | Weak-Medium | ν(C-H) | Aromatic C-H stretch |
| 2850-2950 | Medium | ν(C-H) | Aliphatic C-H stretch |
| 1580-1600 | Medium | ν(C=C) | Aromatic ring vibration |
| 1480-1520 | Medium | ν(C=C) | Aromatic ring vibration |
| 1200-1250 | Strong | ν(C-F) | Asymmetric CF₃ stretch |
| 1100-1150 | Strong | ν(C-F) | Symmetric CF₃ stretch |
| 1230-1270 | Strong | ν(C-O-C) | Ether C-O stretch |
| 800-900 | Medium | δ(N-H) | N-H bending |
| 500-650 | Medium | ν(C-Br) | C-Br stretch |
Low-Frequency Vibrational Analysis
The low-frequency region below 600 cm⁻¹ contains important structural information including ring deformation modes and heavy atom vibrations [19]. The C-Br stretching and aromatic ring out-of-plane bending modes contribute to this spectral region [20]. The trifluoromethoxy group also contributes torsional and deformation modes in this frequency range [17].